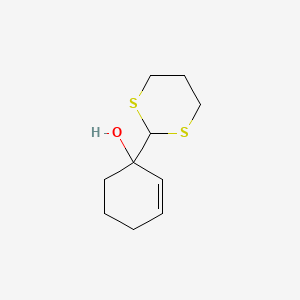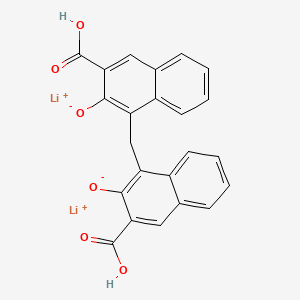
2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two naphthalene rings connected by a methylene bridge and substituted with carboxylic acid and hydroxyl groups. The presence of lithium ions further enhances its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] typically involves the following steps:
Formation of 2-Naphthalenecarboxylic Acid: This can be achieved through the oxidation of 2-methylnaphthalene using potassium permanganate in an alkaline medium.
Methylenebis[3-hydroxy-] Substitution:
Lithium Salt Formation: The final step involves the neutralization of the carboxylic acid groups with lithium hydroxide to form the dilithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large reactors for the oxidation of 2-methylnaphthalene.
Catalytic Substitution: Employing industrial catalysts to ensure high yield and purity.
Neutralization: Using lithium hydroxide in controlled environments to produce the dilithium salt.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or alkaline conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways Involved: Modulating signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthoic Acid: Similar structure but lacks the methylene bridge and lithium ions.
4,4’-Methylenebis(3-hydroxy-2-naphthoic acid): Similar but with different metal ions (e.g., sodium instead of lithium).
Uniqueness
Eigenschaften
CAS-Nummer |
59413-58-0 |
|---|---|
Molekularformel |
C23H14Li2O6 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
dilithium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.2Li/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
WOVQWDBCQLVNRC-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].[Li+].C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
Verwandte CAS-Nummern |
130-85-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


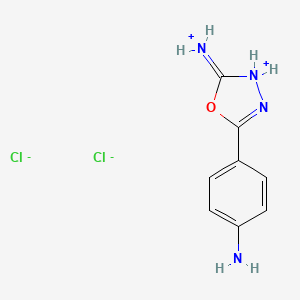
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)


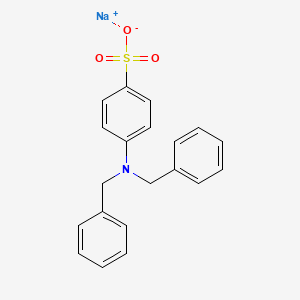
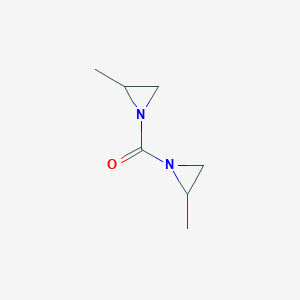


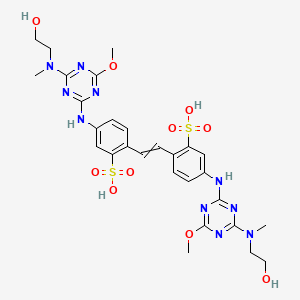

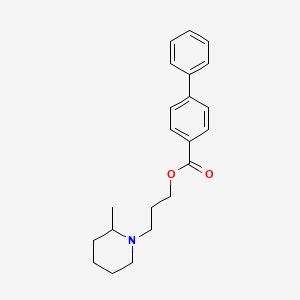
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
